1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a tetrahydroquinoline core substituted with a sulfonyl group attached to a benzene ring, which is further substituted with three isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multiple steps. One common approach is to start with the preparation of 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride, which is then reacted with tetrahydroquinoline under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as chloroform and the presence of a base to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The isopropyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL CHLORIDE: This compound is a precursor in the synthesis of 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE and shares similar structural features.
2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: Another related compound with similar sulfonyl and isopropyl substitutions.
Uniqueness: 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties compared to other sulfonyl-containing compounds. The combination of the sulfonyl group with the tetrahydroquinoline structure enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C24H33NO2S |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C24H33NO2S/c1-16(2)20-14-21(17(3)4)24(22(15-20)18(5)6)28(26,27)25-13-9-11-19-10-7-8-12-23(19)25/h7-8,10,12,14-18H,9,11,13H2,1-6H3 |
InChI Key |
BYGWJVXONQWSFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCCC3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.